(R)-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride
Overview
Description
(R)-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride, also known as ATB or (R)-ATB, is a compound that has been extensively studied for its potential use in various scientific research applications. ATB is a chiral amino acid derivative that has shown promising results in the fields of neuroscience, biochemistry, and pharmacology. In
Scientific Research Applications
Crystal Engineering and Molecular Interactions
Baclofen, a slightly water-soluble hydrophobic γ-amino acid analog, has been studied for its crystal structure and interactions. Multicomponent crystals formed between baclofen and selected monocarboxylic and dicarboxylic acids, as well as p-toluene sulfonic acid, have been analyzed. These studies reveal insights into the conformation, protonation properties, and specific intermolecular interactions within the crystal structures, highlighting the potential of γ-amino acids in crystal engineering (Báthori & Kilinkissa, 2015).
Molecular Modeling and Pharmacological Characterization
The cyclic substitute of the unsaturated alkyl chain of capsaicin, 4-(Thiophen-2-yl)butanoic acid, has been identified for the design and synthesis of new TRPV1 channel modulators. This includes the development of a new class of amides, their molecular recognition via docking experiments and molecular dynamics simulations, and their pharmacological properties measured as activation and desensitization potencies. This research signifies the compound's role in activating TRPV1 channels, suggesting its potential in developing new therapeutic agents (Aiello et al., 2016).
Enzymatic Hydrolysis and Chemical Synthesis
The enzymatic hydrolysis approach for the preparation of (S)-3-(thiophen-2-ylthio)butanoic acid demonstrates the compound's capability to induce enzymatic activity while inhibiting microbial growth. This method, which showcases the hydrolysis of (S)-3-(thiophen-2-ylthio)butanenitrile directly into the corresponding acid using bacterial strains, exemplifies the compound's utility in biochemical synthesis and microbial enzyme research (Gelo-Pujic et al., 2006).
Enantiomeric Resolution and Stereochemistry
The study on the enantiomeric resolution of 4-amino-3-(5-chlorothien-2-yl)butyric acid, an analogue of baclofen, highlights the compound's significance in understanding chiral separations and stereochemistry. The optimization of separation conditions sheds light on the absolute configuration of the compound, providing valuable insights for pharmaceutical synthesis and analytical chemistry (Vaccher, Berthelot, & Debaert, 1995).
properties
IUPAC Name |
(3R)-3-amino-4-thiophen-2-ylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMHHGFSWLCCBH-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592355 | |
Record name | (3R)-3-Amino-4-(thiophen-2-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride | |
CAS RN |
332061-91-3 | |
Record name | (3R)-3-Amino-4-(thiophen-2-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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